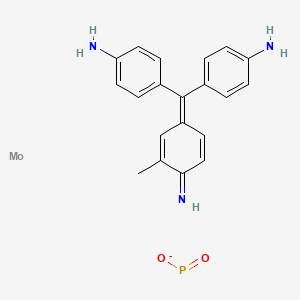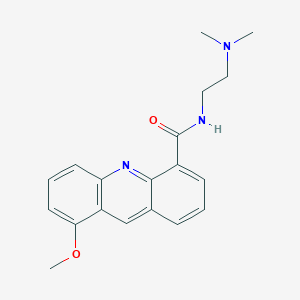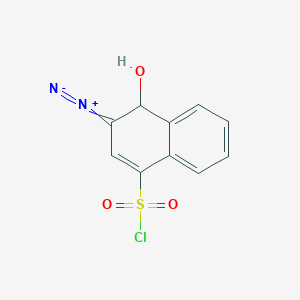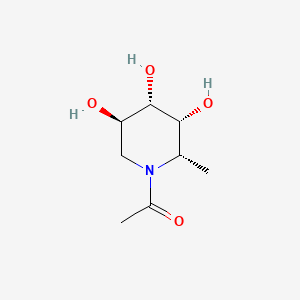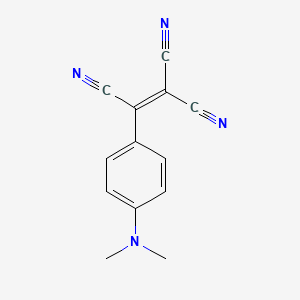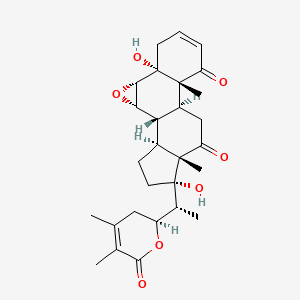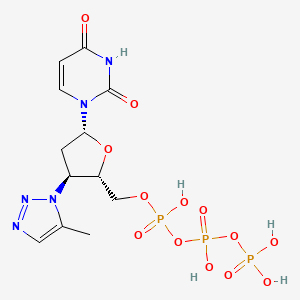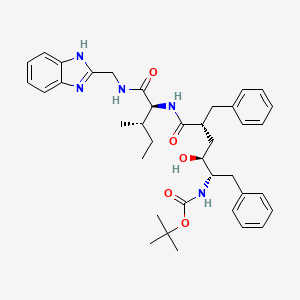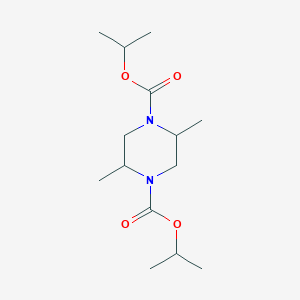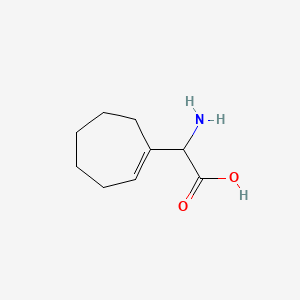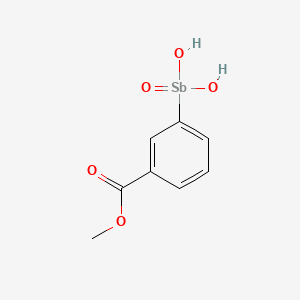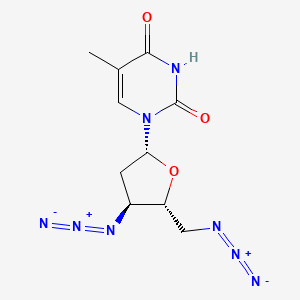
3',5'-Diazido-3'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Diazido-3’-deoxythymidine is a synthetic nucleoside analog It is structurally related to thymidine, a natural nucleoside found in DNA This compound is characterized by the presence of azido groups at the 3’ and 5’ positions of the deoxyribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Diazido-3’-deoxythymidine typically involves the azidation of 3’-deoxythymidine. One common method includes the use of sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of azido groups at the desired positions.
Industrial Production Methods
For large-scale production, the process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The industrial synthesis may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-Diazido-3’-deoxythymidine undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Reduction: The major product is 3’,5’-diamino-3’-deoxythymidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted thymidine derivatives.
Wissenschaftliche Forschungsanwendungen
3’,5’-Diazido-3’-deoxythymidine has several applications in scientific research:
Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Anticancer Research: The compound is explored for its ability to induce apoptosis in cancer cells by causing DNA damage.
Molecular Biology: It is used as a tool to study DNA synthesis and repair mechanisms.
Chemical Biology: The compound serves as a precursor for the synthesis of other nucleoside analogs with potential therapeutic applications.
Wirkmechanismus
The primary mechanism of action of 3’,5’-Diazido-3’-deoxythymidine involves its incorporation into DNA during replication. The presence of azido groups prevents the formation of phosphodiester linkages, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses, which rely on efficient DNA synthesis for proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine:
2’,3’-Didehydro-3’-deoxythymidine: Another nucleoside analog with antiviral properties.
3’-Amino-3’-deoxythymidine:
Uniqueness
3’,5’-Diazido-3’-deoxythymidine is unique due to the presence of two azido groups, which enhances its ability to interfere with DNA synthesis. This dual azido modification provides a distinct advantage in terms of potency and selectivity compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
64638-14-8 |
|---|---|
Molekularformel |
C10H12N8O3 |
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-azido-5-(azidomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N8O3/c1-5-4-18(10(20)14-9(5)19)8-2-6(15-17-12)7(21-8)3-13-16-11/h4,6-8H,2-3H2,1H3,(H,14,19,20)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
UHGMCTPHQAJLQA-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


